molecular formula C9H16 B13942306 3-Octyne, 2-methyl- CAS No. 55402-15-8

3-Octyne, 2-methyl-

Katalognummer: B13942306
CAS-Nummer: 55402-15-8
Molekulargewicht: 124.22 g/mol
InChI-Schlüssel: VGZZDWCLCYQULT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Octyne, 2-methyl- is an organic compound with the molecular formula C₉H₁₆. It is a branched alkyne, characterized by a triple bond between the third and fourth carbon atoms in the chain, and a methyl group attached to the second carbon atom. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds, making it highly reactive in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Octyne, 2-methyl- can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes. For instance, the reaction between 1-hexyne and isopropyl bromide in the presence of a strong base like sodium amide (NaNH₂) can yield 3-Octyne, 2-methyl-. The reaction typically occurs under anhydrous conditions to prevent the base from reacting with water .

Industrial Production Methods

Industrial production of 3-Octyne, 2-methyl- often involves the catalytic dehydrohalogenation of suitable precursors. This method uses catalysts such as palladium or nickel complexes to facilitate the removal of halogen atoms from the precursor molecules, resulting in the formation of the desired alkyne .

Analyse Chemischer Reaktionen

Types of Reactions

3-Octyne, 2-methyl- undergoes various types of chemical reactions, including:

    Hydrogenation: The addition of hydrogen (H₂) across the triple bond to form alkanes.

    Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to form dihalides.

    Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to form haloalkenes.

    Oxidation: The reaction with oxidizing agents to form carbonyl compounds.

Common Reagents and Conditions

Major Products Formed

    Hydrogenation: Forms 2-methyl-3-octane.

    Halogenation: Forms 2,3-dihalo-2-methyl-octane.

    Hydrohalogenation: Forms 2-halo-3-methyl-octene.

    Oxidation: Forms 2-methyl-3-octanone.

Wissenschaftliche Forschungsanwendungen

3-Octyne, 2-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Octyne, 2-methyl- involves its reactivity due to the presence of the carbon-carbon triple bond. This triple bond can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Octyne, 2-methyl- is unique due to its branched structure and the presence of a methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in physical properties and chemical behavior compared to its linear counterparts .

Eigenschaften

CAS-Nummer

55402-15-8

Molekularformel

C9H16

Molekulargewicht

124.22 g/mol

IUPAC-Name

2-methyloct-3-yne

InChI

InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3

InChI-Schlüssel

VGZZDWCLCYQULT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.